Fmoc-3-(thien-2-yl)-DL-alanine

Opioid receptor pharmacology Peptide drug design Heterocyclic amino acid SAR

Fmoc-3-(thien-2-yl)-DL-alanine (CAS 134439-24-0) is a racemic Fmoc-protected amino acid building block with a thiophene heterocycle at the β-position. It enables introduction of the thienylalanine (Thi) residue as a phenylalanine isostere with distinct electronic polarizability and π-stacking geometry. The DL configuration provides diastereomeric peptide mixtures for stereochemical SAR screening, unattainable with enantiopure L- or D-forms. Documented in δ-opioid ligands (Ki 1.38 nM), vasopressin analogs (2.6× oxytocic gain), bradykinin antagonists (pA₂ 6.3–6.5), and conductive biomaterials. Procure this building block for standard Fmoc-SPPS protocols when differentiated pharmacological or electronic profiles are required.

Molecular Formula C22H19NO4S
Molecular Weight 393.46
CAS No. 130309-35-2; 134439-24-0; 201532-42-5
Cat. No. B3020935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-(thien-2-yl)-DL-alanine
CAS130309-35-2; 134439-24-0; 201532-42-5
Molecular FormulaC22H19NO4S
Molecular Weight393.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O
InChIInChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)
InChIKeyPXBMQFMUHRNKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-(thien-2-yl)-DL-alanine Procurement Guide: Sourcing the Racemic Thienylalanine Building Block for Peptide Synthesis


Fmoc-3-(thien-2-yl)-DL-alanine (CAS 134439-24-0; also indexed under 130309-35-2 and 201532-42-5 for related enantiopure forms) is an Fmoc-protected non-proteinogenic amino acid derivative featuring a thiophene heterocycle at the β-position. With molecular formula C₂₂H₁₉NO₄S and molecular weight 393.46 g·mol⁻¹, it serves as a building block for Fmoc-based solid-phase peptide synthesis (SPPS) . The racemic (DL) designation indicates an equimolar mixture of D- and L-enantiomers, distinguishing it from enantiopure Fmoc-3-(2-thienyl)-L-alanine (CAS 130309-35-2) and Fmoc-3-(2-thienyl)-D-alanine (CAS 201532-42-5) [1]. This compound is employed to introduce the thienylalanine (Thi) residue into peptide sequences as a phenylalanine (Phe) isostere with distinct electronic and steric properties [2].

Why Fmoc-3-(thien-2-yl)-DL-alanine Cannot Be Interchanged with Fmoc-Phe-OH or Other Heterocyclic Alanine Derivatives


Generic substitution of Fmoc-3-(thien-2-yl)-DL-alanine with Fmoc-Phe-OH or alternative heterocyclic alanine building blocks (e.g., furyl, pyridyl, or 3-thienyl positional isomers) is not supported by the empirical evidence base. The thiophene sulfur atom imparts distinct electronic polarizability and π-stacking geometry compared to the phenyl ring of phenylalanine, which translates into quantifiably different receptor binding affinities and pharmacological profiles in mature peptide sequences [1]. Furthermore, the racemic DL configuration provides a fundamentally different stereochemical input than enantiopure L- or D-forms, yielding diastereomeric peptide mixtures that are relevant for stereochemical structure–activity relationship (SAR) exploration and cannot be replicated by single-enantiomer building blocks [2]. The 2-thienyl attachment point (α-position of the thiophene) also confers different conformational preferences relative to the 3-thienyl positional isomer, further reducing interchangeability .

Fmoc-3-(thien-2-yl)-DL-alanine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Delta Opioid Receptor Binding: 3-(2-Thienyl)alanine Outperforms All Other Heterocyclic Phe Replacements

In a systematic head-to-head comparison of heterocyclic replacements for phenylalanine at position 3 of the δ-selective peptide deltorphin I, the 3-(2-thienyl)alanine (Thi)-containing analog exhibited the highest δ-opioid receptor binding affinity with a Ki of 1.38 nM. This represents a 3.5-fold improvement over the best phenyl ring-substituted analog (m-fluorophenylalanine, Ki = 4.79 nM), a 28–45-fold advantage over other heterocyclic replacements (3-(2-pyridyl)alanine Ki ≈ 39.5 nM; 3-(4-thiazolyl)alanine Ki ≈ 62.4 nM), and a 230-fold advantage over histidine (Ki = 317 nM) [1]. The study attributed the superior binding primarily to the higher relative lipophilicity of the thienyl moiety compared to more polar heterocycles.

Opioid receptor pharmacology Peptide drug design Heterocyclic amino acid SAR

Vasopressin Receptor Pharmacology: [Thi³]AVP is More Potent than Native AVP Across Multiple Receptor Subtypes

In a study evaluating 23 arginine vasopressin (AVP) analogs with Phe³ replaced by diverse amino acids, the thienylalanine-containing analog [Thi³]AVP (peptide 1) demonstrated superior potency relative to the native AVP sequence. [Thi³]AVP exhibited antidiuretic (V2-receptor) potency of 379 ± 14 units/mg versus AVP at 323 ± 16 units/mg (a 17% increase), and oxytocic potency of 36.2 ± 1.9 units/mg versus AVP at 13.9 ± 0.5 units/mg (a 2.6-fold increase), while maintaining equipotent vasopressor (V1a-receptor) activity (360 ± 9 vs. 369 ± 6 units/mg) [1]. This contrasts sharply with the cyclohexylalanine (Cha) analog which showed a ~5-fold loss in vasopressor potency (73.4 vs. 369 units/mg), and the Ala analog which was nearly inactive (antidiuretic: 15.5 units/mg).

Vasopressin analogs Peptide hormone engineering V2/V1a/oxytocin receptor pharmacology

Bradykinin Antagonist Potency: Thienylalanine Substitution at Positions 5 and 8 Converts Bradykinin into a Competitive Antagonist

Replacement of phenylalanine with β-2-thienylalanine (Thi) at positions 5 and 8 of the bradykinin (BK) nonapeptide scaffold, combined with D-Phe at position 7, yields a competitive bradykinin antagonist. The [Thi⁵·⁸,D-Phe⁷]-BK analog demonstrated antagonist pA₂ values of 6.5 on isolated rat uterus and 6.3 on guinea pig ileum in classical smooth muscle assays, with inhibition shown to be competitive and specific to kinin responses (no antagonism of substance P or angiotensin II) [1]. This contrasts with the parent BK sequence which acts as a full agonist at these receptors. The Thi substitution is essential for the antagonist functional switch; phenylalanine at these positions retains agonist character.

Bradykinin receptor antagonism Peptide therapeutic design GPCR ligand engineering

Racemic DL Form Enables Stereochemical SAR Exploration Inaccessible to Enantiopure L- or D-Building Blocks

The DL racemic configuration of Fmoc-3-(thien-2-yl)-DL-alanine (CAS 134439-24-0) provides an equimolar mixture of D- and L-enantiomers in a single building block. When incorporated into peptide synthesis, this yields diastereomeric peptide products whose chromatographic (HPLC) and biological profiles can be directly compared within a single synthesis run. This contrasts with enantiopure Fmoc-3-(2-thienyl)-L-alanine (CAS 130309-35-2, ≥99.5% enantiomeric purity by HPLC) or Fmoc-3-(2-thienyl)-D-alanine (CAS 201532-42-5) which each produce only a single diastereomeric series . Procuring the DL form eliminates the need to purchase and run separate L- and D-building block syntheses for initial stereochemical prospecting, reducing procurement line items and enabling direct diastereomer comparison from a single peptide synthesis campaign .

Stereochemical SAR Diastereomeric peptide libraries Racemic building block procurement

Physicochemical Differentiation: Thienyl vs. Phenyl LogP and Solubility Profile Supports Distinct Chromatographic and Membrane-Partitioning Behavior

The computed partition coefficient (XLogP3-AA) of Fmoc-3-(2-thienyl)-L-alanine is 4.4 [1], compared with Fmoc-Phe-OH at LogP 4.61 [2]. This ~0.2 log unit lower lipophilicity arises from the replacement of a phenyl ring with a thiophene: although sulfur is more polarizable than carbon, the five-membered thiophene ring has a smaller hydrophobic surface area than the six-membered phenyl ring. The thienyl derivative is clearly soluble in DMF at 1 mmol in 2 mL (≥0.5 M) as demonstrated by the Novabiochem® quality control specification . This solubility, combined with the modestly reduced LogP, implies that peptides containing Thi residues will exhibit distinguishable reversed-phase HPLC retention times and altered membrane partitioning relative to Phe-containing congeners—an important consideration during peptide purification and in vivo distribution profiling.

Lipophilicity comparison HPLC retention Peptide physicochemical profiling

Electronic Structure Differentiation: Thiophene Sulfur Enables Unique π-Stacking and Charge-Delocalization Properties for Amyloid Peptide Self-Assembly

In a designed amyloid peptide study, phenylalanine residues in the AAKLVFF motif were replaced with β-2-thienylalanine (2-Thi) to yield the peptide (2-Thi)(2-Thi)VLKAA. The 2-Thi-containing peptide formed β-sheet-rich amyloid fibrils with a twisted morphology in both water and methanol, and produced a self-assembling hydrogel at high concentration. Quantum mechanical modeling confirmed that the conformational and charge properties of 2-Thi are similar to those of β-3-thienylalanine but distinct from phenylalanine due to sulfur-mediated charge delocalization and enhanced π-stacking capability [1]. This electronic differentiation is directly relevant to procurement decisions for peptide biomaterial and supramolecular chemistry applications where the electronic character of the aromatic side chain governs self-assembly morphology, hydrogel rheology, and optoelectronic properties.

Peptide self-assembly Amyloid materials π-Stacking interactions Peptide biomaterials

Fmoc-3-(thien-2-yl)-DL-alanine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Opioid Peptide Lead Optimization: Achieving Sub-Nanomolar δ-Receptor Binding Affinity

When optimizing deltorphin-derived or related opioid peptide leads for δ-receptor selectivity, incorporating the 2-thienylalanine residue at the Phe³ position can improve binding affinity to Ki = 1.38 nM—a 3.5-fold gain over the best fluorinated phenylalanine analog and a >200-fold advantage over polar heterocyclic replacements. Procure Fmoc-3-(thien-2-yl)-DL-alanine to access this differentiated SAR profile [1].

Vasopressin/Oxytocin Receptor Ligand Engineering: Selective Enhancement of Oxytocic Potency

For vasopressin analog programs targeting enhanced oxytocic activity while preserving antidiuretic and vasopressor profiles, [Thi³]AVP delivers a 2.6-fold oxytocic potency gain over native AVP without compromising vasopressor activity. This unique pharmacological fingerprint is not reproduced by aliphatic or smaller amino acid replacements (e.g., Cha, Ala, Leu). The DL building block can be used for initial stereochemical screening to confirm whether the L- or D-configuration at the Thi residue is preferred [2].

Bradykinin Antagonist Development: Functional Conversion from Agonist to Competitive Antagonist

In bradykinin-based peptide programs requiring antagonist rather than agonist activity, thienylalanine substitution at positions 5 and 8 (combined with D-Phe⁷) converts the native agonist scaffold into a competitive antagonist with pA₂ values of 6.3–6.5 on smooth muscle preparations. This functional switch is a direct consequence of thienyl incorporation and is not achievable with phenylalanine. The DL racemic building block is suitable for initial antagonist lead generation where stereochemistry–activity relationships are not yet defined [3].

Peptide Biomaterial Design: Engineering Electronically Active Amyloid Fibrils and Hydrogels

For supramolecular peptide materials requiring electronic functionality, the thienylalanine residue provides sulfur-mediated charge delocalization and distinctive π-stacking geometry compared to phenylalanine. Peptides incorporating 2-Thi form β-sheet-rich amyloid fibrils and self-supporting hydrogels with electronic properties relevant to conducting biomaterials. Using Fmoc-3-(thien-2-yl)-DL-alanine enables the direct synthesis of these functionalized peptide sequences via standard Fmoc-SPPS protocols [4].

Quote Request

Request a Quote for Fmoc-3-(thien-2-yl)-DL-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.